6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a triazine ring, and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of the biphenyl and triazine components, followed by their coupling to form the final product. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride), followed by treatment with formaldehyde in the presence of perchloric acid in dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The triazine ring and biphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Similar structure with formazan groups instead of the triazine ring.
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Contains a biphenyl group with different substituents.
Uniqueness
6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a triazine ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
182917-61-9 |
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Molecular Formula |
C27H19N3O |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C27H19N3O/c31-24-14-8-7-13-23(24)27-29-25(21-11-5-2-6-12-21)28-26(30-27)22-17-15-20(16-18-22)19-9-3-1-4-10-19/h1-18,31H |
InChI Key |
ASDHZISPCCBHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O |
Origin of Product |
United States |
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